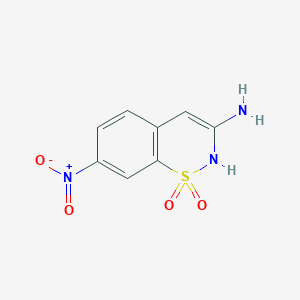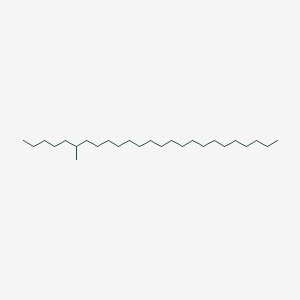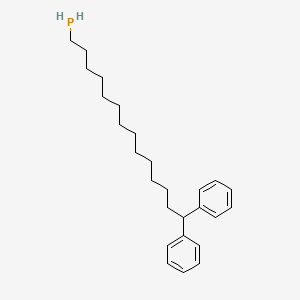![molecular formula C11H9F2N3O B14295179 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 113211-63-5](/img/structure/B14295179.png)
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide typically involves the reaction of 2,6-difluorobenzyl chloride with imidazole-4-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including epilepsy and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide involves the stabilization of the inactive state of sodium channels. This action helps in adequately closing the ion channels, thereby reducing neuronal excitability. The compound prolongs the refractory period of voltage-dependent sodium channels, making neurons less likely to fire .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- (2,6-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
113211-63-5 |
|---|---|
Molecular Formula |
C11H9F2N3O |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C11H9F2N3O/c12-8-2-1-3-9(13)7(8)4-16-5-10(11(14)17)15-6-16/h1-3,5-6H,4H2,(H2,14,17) |
InChI Key |
KOVPOLQWEFBFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=C2)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)


![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)

